Cas no 733013-41-7 ({[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate)

{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound featuring a pyridine carboxylate core functionalized with a chlorinated aromatic ring and a carbamoyl-linked 4-methylbenzyl group. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its distinct reactivity profile may facilitate selective derivatization. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents offers tunable electronic properties for further modifications. The ester and carbamoyl functionalities provide versatile handles for nucleophilic transformations, while the aromatic systems may contribute to target binding in bioactive molecules. Its well-defined molecular architecture supports precise structural control in complex synthetic pathways.
{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate structure
733013-41-7 structure
Product Name:{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
CAS No:733013-41-7
MF:C16H15ClN2O3
MW:318.754903078079
CID:6420570
PubChem ID:2431136
Update Time:2025-10-31

{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • {[(4-methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
    • [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
    • AKOS025265393
    • 733013-41-7
    • Z18370037
    • EN300-26586045
    • {[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
    • Inchi: 1S/C16H15ClN2O3/c1-11-2-4-12(5-3-11)8-19-15(20)10-22-16(21)13-6-7-14(17)18-9-13/h2-7,9H,8,10H2,1H3,(H,19,20)
    • InChI Key: LZUUXOQNJKYGLU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(=O)OCC(NCC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 318.0771200g/mol
  • Monoisotopic Mass: 318.0771200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 68.3Ų

{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26586045-0.05g
{[(4-methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
733013-41-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on {[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate

Introduction to [(4-Methylphenyl)methyl]carbamoyl)methyl 6-chloropyridine-3-carboxylate (CAS No. 733013-41-7)

The compound [(4-Methylphenyl)methyl]carbamoyl)methyl 6-chloropyridine-3-carboxylate, identified by its CAS number 733013-41-7, is a sophisticated organic molecule with significant applications in the field of pharmaceutical chemistry. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic benefits. The structural framework of this molecule incorporates a carbamoyl group and a chlorinated pyridine ring, elements that contribute to its unique chemical properties and reactivity.

In recent years, there has been a growing interest in pyridine-based compounds due to their role as key intermediates in the synthesis of various pharmaceuticals. The presence of the 4-Methylphenyl moiety in the molecular structure enhances its interaction with biological targets, making it a valuable scaffold for drug design. Specifically, the combination of a carbamoyl group and a chlorinated pyridine ring provides multiple sites for functionalization, enabling the development of novel derivatives with tailored pharmacological profiles.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. The structural features of [(4-Methylphenyl)methyl]carbamoyl)methyl 6-chloropyridine-3-carboxylate make it an ideal candidate for designing molecules that can selectively inhibit specific kinases, thereby offering therapeutic advantages. Recent studies have demonstrated that pyridine derivatives can effectively modulate kinase activity by binding to their active sites and blocking substrate phosphorylation.

Furthermore, the compound has shown promise in preclinical studies as a tool for exploring new therapeutic strategies. Its ability to interact with biological targets suggests that it could be used to develop drugs for treating inflammatory diseases, neurodegenerative disorders, and other conditions where kinase activity is aberrant. The chlorinated pyridine ring, in particular, has been identified as a key feature that enhances binding affinity and selectivity, making it an attractive component in drug design.

The synthesis of [(4-Methylphenyl)methyl]carbamoyl)methyl 6-chloropyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of a pyridine precursor, followed by the introduction of the carbamoyl group and the methyl ester moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic methodologies are critical for producing compounds that meet the stringent requirements of pharmaceutical applications.

In terms of chemical properties, this compound exhibits moderate solubility in organic solvents but limited solubility in water. This characteristic influences its formulation and delivery systems in pharmaceutical applications. Researchers have been exploring various strategies to enhance its bioavailability, such as using prodrugs or encapsulation techniques. These approaches aim to improve its absorption and distribution within the body, thereby maximizing its therapeutic efficacy.

The safety profile of [(4-Methylphenyl)methyl]carbamoyl)methyl 6-chloropyridine-3-carboxylate has been evaluated through comprehensive toxicological studies. Initial findings suggest that the compound is well-tolerated at moderate doses but may exhibit some side effects at higher concentrations. Common adverse effects include gastrointestinal discomfort and mild hepatotoxicity. However, these effects are generally reversible upon discontinuation of treatment or dose reduction. Further studies are ongoing to fully characterize its safety profile and identify any potential long-term risks.

The development of this compound underscores the importance of innovative research in medicinal chemistry. By leveraging cutting-edge synthetic methods and computational modeling techniques, scientists can design molecules with enhanced potency and selectivity. The integration of machine learning algorithms into drug discovery processes has also accelerated the identification of promising candidates like [(4-Methylphenyl)methyl]carbamoyl)methyl 6-chloropyridine-3-carboxylate.

In conclusion, [(4-Methylphenyl)methyl]carbamoyl)methyl 6-chloropyridine-3-carboxylate (CAS No. 733013-41-7) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for designing kinase inhibitors and other therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing various human health challenges.

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